N-(1-(Hydroxymethyl)propyl)cinnamamide
Description
Overview of Cinnamamide (B152044) Scaffold as a Privileged Structure in Medicinal Chemistry
The cinnamamide framework is widely recognized as a "privileged structure" in the field of medicinal chemistry. nih.govnih.gov This term describes molecular substructures that are capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad range of pharmacological activities. ufrj.br The cinnamamide scaffold, characterized by a phenyl ring attached to an α,β-unsaturated carbonyl system and an amide group, is a core component of numerous naturally occurring compounds and synthetic molecules with therapeutic potential. nih.govashdin.com
The versatility of the cinnamamide scaffold allows for diverse chemical modifications at various positions, including the phenyl ring and the amide nitrogen. These modifications can fine-tune the molecule's steric and electronic properties, leading to optimized interactions with biological targets. nih.gov This adaptability has led to the development of cinnamamide derivatives with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.govnih.govresearchgate.net The ability of this scaffold to serve as a template for designing novel, drug-like molecules underscores its importance in contemporary drug discovery and development. nih.govashdin.com
Current Research Landscape and Knowledge Gaps for the Chemical Compound
Rationale and Objectives of Research on N-(1-(Hydroxymethyl)propyl)cinnamamide
The rationale for investigating this compound stems from the established therapeutic potential of the cinnamamide scaffold. Given the diverse biological activities exhibited by other members of this chemical family, it is plausible that this specific derivative could also possess valuable pharmacological properties.
The primary objectives of initiating research on this compound would be:
Synthesis and Characterization: To develop and optimize a synthetic route for the compound and to fully characterize its chemical and physical properties using modern analytical techniques.
Biological Screening: To subject the compound to a battery of in vitro and in vivo assays to evaluate its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies: To understand how the N-(1-(hydroxymethyl)propyl) substituent influences the biological activity in comparison to other cinnamamide derivatives. This would contribute to a more comprehensive understanding of the SAR for this class of compounds.
Interactive Data Table: Properties of this compound (Hypothetical Data for Illustrative Purposes)
| Property | Value |
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethanol |
| LogP | Not available |
Structure
3D Structure
Properties
CAS No. |
94086-72-3 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-2-12(10-15)14-13(16)9-8-11-6-4-3-5-7-11/h3-9,12,15H,2,10H2,1H3,(H,14,16)/b9-8+ |
InChI Key |
HMZWQDVKGZGOKN-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(CO)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 1 Hydroxymethyl Propyl Cinnamamide Analogues
Established Strategies for Cinnamamide (B152044) Core Synthesis
The fundamental reaction for creating the cinnamamide scaffold is the coupling of a cinnamic acid derivative with an amine. This can be achieved through several well-established chemical strategies.
Amidation Reactions via Carboxylic Acid Activation (e.g., using DCC, Acid Chlorides, CDI)
A prevalent method for amide bond formation involves the activation of the carboxylic acid group of cinnamic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net This is often necessary because the direct reaction between a carboxylic acid and an amine can be a slow, equilibrium-driven process that requires high temperatures. rsc.org
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates amide formation by activating the carboxylic acid. researchgate.netrsc.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide, with the byproduct being N,N'-dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration. analis.com.mykhanacademy.org The use of additives like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. researchgate.net While effective, a drawback of using DCC is the potential for the DCU byproduct to contaminate the final product, sometimes necessitating extensive purification. analis.com.my
Acid chlorides represent another classical and highly effective method for activating cinnamic acid. rsc.org Cinnamic acid can be converted to cinnamoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting cinnamoyl chloride is highly electrophilic and reacts readily with amines, including amino alcohols, to form the corresponding cinnamamide, often in high yield. researchgate.netnih.gov This method is robust but requires careful handling of the reagents, as thionyl chloride is toxic and corrosive. beilstein-journals.org
1,1'-Carbonyldiimidazole (CDI) is another activating agent that offers a milder alternative to acid chlorides. researchgate.net CDI reacts with carboxylic acids to form a reactive acylimidazolide intermediate. researchgate.net This intermediate then reacts with an amine to yield the amide, with the byproducts being imidazole (B134444) and carbon dioxide, which are generally easy to remove. researchgate.net While the acylimidazolide is less reactive than the corresponding acid chloride, this method is often preferred for its mild reaction conditions and clean work-up. nih.gov
| Activation Method | Reagent Example | Key Intermediate | Advantages | Disadvantages |
| Carbodiimide Coupling | DCC | O-acylisourea | High yields, mild conditions | DCU byproduct can be difficult to remove |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Acyl Chloride | High reactivity, high yields | Harsh reagents, safety concerns |
| Imidazole-based | CDI | Acylimidazolide | Mild conditions, clean byproducts | Intermediate is less reactive than acid chloride |
Direct Amidation Utilizing Boric Acid as a Catalyst
In a move towards more environmentally benign synthetic methods, boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids and amines. nih.gov This approach avoids the need for stoichiometric activating agents and often proceeds under milder conditions than uncatalyzed thermal reactions. nih.gov Boric acid is inexpensive, readily available, and considered a "green" catalyst. nih.gov The mechanism is believed to involve the formation of an ester or complex with the hydroxyl functionality of the carboxylic acid, thereby increasing its reactivity towards the amine. nih.gov This method has been successfully applied to the synthesis of various amides, including cinnamamide derivatives, by reacting cinnamic acid with an amine in the presence of a catalytic amount of boric acid. beilstein-journals.orgnih.gov
Enzymatic Synthesis Approaches in Continuous-Flow Microreactor Systems
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions, often with high chemo-, regio-, and enantioselectivity. nih.govresearchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. nih.gov
The integration of enzymatic synthesis with continuous-flow microreactor technology has shown significant promise for intensifying the production of cinnamamides. researchgate.net Continuous-flow systems offer enhanced heat and mass transfer, precise control over reaction parameters (like residence time and temperature), and the potential for higher space-time yields compared to batch reactors. researchgate.netorganic-chemistry.orgui.ac.id For instance, the synthesis of cinnamamides has been achieved by reacting methyl cinnamates with amines catalyzed by an immobilized lipase (B570770) in a continuous-flow microreactor, demonstrating high efficiency and short reaction times. researchgate.net While enzymatic methods offer many benefits, challenges include the need for longer reaction times in some cases and the ongoing development of enzymes suitable for a broader range of substrates. researchgate.net The development of multi-enzymatic cascades in continuous flow also holds potential for the synthesis of complex pharmaceutical compounds from simple precursors. google.com
Synthesis of Specific Functionalized Cinnamamide Derivatives Relevant to the N-(1-(Hydroxymethyl)propyl)cinnamamide Structure
To synthesize the target molecule, this compound, and its analogues, specific functional groups must be incorporated. This involves introducing a hydroxyl group on the N-alkyl substituent.
Introduction of Hydroxyl Groups
The hydroxyl group in this compound is an integral part of the amine precursor, 2-amino-1-butanol. The synthesis, therefore, involves the direct amidation of cinnamic acid or its activated derivatives with this amino alcohol. General methods for synthesizing 1,2-amino alcohols are well-established. google.com
The synthesis of N-hydroxyalkyl cinnamamides can be achieved by reacting cinnamoyl chloride with the corresponding amino alcohol. This approach benefits from the high reactivity of the acid chloride. Alternatively, coupling agents like DCC can be used to facilitate the reaction between cinnamic acid and an amino alcohol. In the synthesis of hydroxycinnamamides, protecting the hydroxyl group on the cinnamic acid ring (e.g., in p-coumaric, caffeic, or ferulic acid) is often a necessary step before amidation to prevent unwanted side reactions. analis.com.my This is typically done through acetylation, followed by deacetylation after the amide bond is formed. analis.com.my However, for synthesizing this compound, the hydroxyl group is on the amine, and its reactivity during amidation must be considered. In many cases, the amino group is significantly more nucleophilic than the hydroxyl group, allowing for selective N-acylation without the need for protecting the hydroxyl group of the amino alcohol.
Derivatization at the Nitrogen Atom (e.g., N-substitution)
The core of synthesizing this compound lies in the N-substitution of the cinnamamide scaffold with a 1-(hydroxymethyl)propyl group. This is achieved by using 2-amino-1-butanol as the amine component in the amidation reaction.
The general methods for cinnamamide synthesis described in section 2.1 are all applicable here. For example:
Via Acid Chloride: Cinnamoyl chloride can be reacted with 2-amino-1-butanol in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. rsc.orgnih.gov
Via DCC Coupling: Cinnamic acid and 2-amino-1-butanol can be coupled using DCC, often with an additive like DMAP to improve reaction rates and yields. researchgate.netanalis.com.my
Via Boric Acid Catalysis: Direct amidation between cinnamic acid and 2-amino-1-butanol can be catalyzed by boric acid, offering a greener alternative. nih.gov
Via Enzymatic Synthesis: A suitable lipase could potentially catalyze the reaction between a cinnamic acid ester (e.g., methyl cinnamate) and 2-amino-1-butanol. researchgate.net This approach would be particularly valuable for achieving high stereoselectivity if a chiral amino alcohol is used.
The choice of method depends on factors such as the desired scale, the need for mild conditions, and environmental considerations. For laboratory-scale synthesis, methods involving acid chlorides or DCC are common due to their high efficiency and predictability. researchgate.netbeilstein-journals.org
| Precursor 1 | Precursor 2 | Coupling Method/Reagent | Resulting N-Substituent |
| Cinnamic Acid | 2-Amino-1-butanol | DCC, DMAP | 1-(Hydroxymethyl)propyl |
| Cinnamoyl Chloride | 2-Amino-1-butanol | Triethylamine | 1-(Hydroxymethyl)propyl |
| Cinnamic Acid | 2-Amino-1-butanol | Boric Acid | 1-(Hydroxymethyl)propyl |
| Methyl Cinnamate | 2-Amino-1-butanol | Lipase (Enzymatic) | 1-(Hydroxymethyl)propyl |
Incorporation of Heterocyclic Moieties (e.g., Triazoles, Indoles)
The integration of heterocyclic rings, such as triazoles and indoles, into the cinnamamide framework has been a key strategy for creating structurally diverse analogues. These modifications are often achieved through multi-step synthetic pathways.
Triazole Analogues: The synthesis of 1,2,3-triazole-containing cinnamamides is frequently accomplished using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govresearchgate.net A general approach involves first preparing a propargylated cinnamamide intermediate. This is achieved by coupling cinnamic acid with propargylamine, often facilitated by a coupling agent like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDAC). scielo.br The resulting N-propargylcinnamamide, which contains the necessary alkyne group, can then undergo a CuAAC reaction with a variety of organic azides to yield the desired 1,4-disubstituted 1,2,3-triazole-tethered cinnamamides. scielo.brresearchgate.net This methodology allows for the introduction of diverse substituents on the triazole ring, depending on the azide (B81097) used. researchgate.net For instance, a series of twenty-four methoxylated cinnamides featuring 1,2,3-triazole fragments were synthesized using this combination of nucleophilic acyl substitution and CuAAC reactions. nih.gov The yields for these cycloaddition reactions can range from 30% to over 80%. scielo.br
| Compound ID | Aryl Substituent | Yield (%) | Reference |
|---|---|---|---|
| 3b | 4-(Trifluoromethoxy)benzyl | 53 | scielo.br |
| 3h | 4-Bromobenzyl | 81 | scielo.br |
Indole (B1671886) Analogues: Indole moieties have also been successfully incorporated into cinnamamide structures to create novel derivatives. One reported strategy involves a multi-step synthesis starting from the McMurry coupling reaction of propionaldehyde (B47417) and 4-methoxybenzophenone (B1664615) to create an ethylene (B1197577) skeleton. nih.gov This intermediate is then converted into an indole-modified tamoxifen (B1202) analogue over several steps, including bromination, dehydrobromination, and demethylation. nih.gov Another approach focuses on modifying the cinnamamide structure by using an indole group to "fix" the conformation of the styrene (B11656) group, leading to the synthesis of novel indole-modified cinnamamide derivatives. nih.gov In some cases, the synthesis involves the direct reaction between an indole and a benzaldehyde (B42025) derivative, facilitated by an acid, to form bis(indolyl)methane structures attached to the core molecule. nih.gov
| Compound ID | Description | Synthetic Approach | Reference |
|---|---|---|---|
| 3d | N-(2-(5-methoxy-1H-indol-3-yl)ethyl)cinnamamide | Lipozyme® TL IM catalyzed amidation | mdpi.com |
| 8j, 9j | Indole-modified dimethomorph (B118703) analogues | Designed to fix cis-styrene geometry | nih.gov |
Synthesis of Hydroxamic Acid Analogues
The conversion of the carboxylic acid moiety of a parent cinnamic acid structure into a hydroxamic acid group is a common derivatization strategy. Hydroxamic acids are typically synthesized through the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or its protected forms. unimi.it
A primary and intuitive method involves the nucleophilic acyl substitution of an activated carboxylic acid, such as an acyl chloride or an ester, with hydroxylamine. unimi.it The greater nucleophilicity of the nitrogen atom in hydroxylamine generally ensures that the reaction yields the hydroxamic acid rather than the corresponding O-acyl hydroxylamine ester. unimi.it To avoid side reactions and improve yields, protected forms of hydroxylamine, like O-benzylhydroxylamine or silyl (B83357) ethers, are increasingly used. unimi.itresearchgate.net
Several methods exist for the activation of the carboxylic acid starting material. One common approach is the use of coupling agents. For example, benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of N,N-dimethylformamide (DMAP) has been used to facilitate the reaction between an acid and hydroxylamine hydrochloride. mdpi.com Another one-pot method uses ethyl chloroformate to form a mixed anhydride (B1165640) intermediate, which then reacts with hydroxylamine under mild, neutral conditions. nih.gov Alternatively, the direct reaction of esters with aqueous hydroxylamine, sometimes in the presence of a catalyst like potassium cyanide (KCN), can produce hydroxamic acids. nih.gov This method has been applied to synthesize complex hydroxamic acids, including potent and selective inhibitors of certain enzymes. nih.gov
The general synthetic route often involves first preparing an ester of the desired cinnamic acid derivative, followed by hydrolysis to the carboxylic acid, and finally, conversion to the hydroxamic acid. For instance, benzothiazole (B30560) derivatives of suberoylanilide hydroxamic acid (SAHA) were prepared by reacting 2-aminobenzothiazoles with adipic acid monomethyl ester, followed by the conversion of the resulting ester intermediate into the corresponding hydroxamic acid. mdpi.com
Green Chemistry Approaches in Cinnamamide Synthesis (e.g., Ultrasonic Irradiation, Environmentally Friendly Reagents)
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for synthesizing cinnamamides. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. beilstein-journals.org
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green organic synthesis. youtube.comyoutube.com The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. youtube.comyoutube.com
Ultrasonic irradiation has been successfully applied to the amidation of cinnamic acid. In one study, N,N-diethyl cinnamamide was synthesized by reacting cinnamic acid and diethylamine (B46881) in a sonicator bath at 50°C for 40 minutes, using boric acid as a catalyst. researchgate.net This method provides an alternative to traditional coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or the use of hazardous intermediates like acid chlorides, which generate toxic waste. researchgate.net The use of ultrasound can lead to shorter reaction times, higher yields, and simpler operational setups compared to conventional heating methods. youtube.comnih.gov
Environmentally Friendly Reagents and Catalysts: The development of greener reagents and catalysts is another key aspect of sustainable cinnamamide synthesis. Traditional methods often employ toxic chemicals and solvents. mdpi.com Recent research has focused on alternatives, such as using water as a benign solvent. beilstein-journals.orgpatsnap.com For example, a convergent synthesis process for cinnamamide compounds has been developed that performs the reaction in an aqueous phase, avoiding the need for expensive and harmful organic solvents. patsnap.com
Enzymatic catalysis offers a highly efficient and sustainable route for amide bond formation. mdpi.com Lipozyme® TL IM, a commercially available immobilized lipase, has been used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines. mdpi.com This biocatalytic approach avoids the harsh conditions and toxic reagents associated with many chemical synthesis methods. mdpi.com Other developments include the use of recyclable coupling reagents, such as 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), where the byproduct can be recovered and reused, thus minimizing waste. beilstein-journals.org
Spectroscopic Characterization and Advanced Analytical Techniques for N 1 Hydroxymethyl Propyl Cinnamamide
Structural Elucidation and Confirmation Methodologies
The molecular structure of N-(1-(Hydroxymethyl)propyl)cinnamamide is definitively established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Each technique provides complementary information that, when combined, offers a complete picture of the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR techniques like HSQC, HMBC)
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H-NMR, ¹³C-NMR, and two-dimensional (2D) NMR experiments are utilized to assign all proton and carbon signals and to confirm the connectivity of the molecular framework.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the cinnamoyl and the 1-(hydroxymethyl)propyl moieties. The aromatic protons of the phenyl ring typically appear in the downfield region, between δ 7.2 and 7.6 ppm. The vinylic protons of the trans-double bond are observed as doublets, with the proton attached to the carbon adjacent to the carbonyl group resonating at a higher chemical shift (around δ 7.5 ppm) compared to the proton on the β-carbon (around δ 6.5 ppm), with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-configuration. The protons of the 1-(hydroxymethyl)propyl group appear in the more upfield region. The methine proton adjacent to the nitrogen atom is expected to be a multiplet around δ 4.0-4.2 ppm. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a multiplet around δ 3.5-3.7 ppm, and the ethyl group protons would be observed as a multiplet (CH₂) and a triplet (CH₃) further upfield. The amide (N-H) and hydroxyl (O-H) protons are expected to appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the amide is typically found in the range of δ 165-170 ppm. The carbons of the aromatic ring resonate between δ 125 and 140 ppm, while the vinylic carbons of the double bond appear between δ 120 and 145 ppm. The carbons of the 1-(hydroxymethyl)propyl group are expected in the upfield region, with the carbon attached to the nitrogen (methine) resonating around δ 50-60 ppm, the hydroxymethyl carbon around δ 60-65 ppm, and the ethyl group carbons at even lower chemical shifts.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| C=O | - | ~166 | H (vinyl), H (N-CH) |
| Cα (vinyl) | ~6.5 (d, J≈15 Hz) | ~122 | Cβ, C=O, C (Aromatic) |
| Cβ (vinyl) | ~7.5 (d, J≈15 Hz) | ~140 | Cα, C (Aromatic) |
| Aromatic-H | ~7.2-7.6 (m) | ~127-135 | Other Aromatic C, Cβ |
| N-H | broad | - | C=O, N-CH |
| N-CH | ~4.1 (m) | ~55 | C=O, CH₂OH, CH₂CH₃ |
| CH₂OH | ~3.6 (m) | ~63 | N-CH, CH₂CH₃ |
| OH | broad | - | CH₂OH |
| CH₂CH₃ | ~1.5 (m) | ~25 | N-CH, CH₃ |
| CH₃ | ~0.9 (t) | ~10 | N-CH, CH₂CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. vscht.czucla.edu The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ corresponds to the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C=C stretching of the aromatic ring and the conjugated double bond will be observed in the 1600-1450 cm⁻¹ region. The O-H stretching of the hydroxyl group is expected to be a broad band in the 3200-3600 cm⁻¹ range. Furthermore, the C-H stretching vibrations of the aromatic and vinylic protons are found above 3000 cm⁻¹, while those of the aliphatic protons are seen below 3000 cm⁻¹. vscht.czucla.edu
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Medium-Strong |
| N-H (Amide) | Stretching | 3300-3500 | Medium, Sharp |
| C-H (Aromatic/Vinylic) | Stretching | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium-Strong |
| C=O (Amide I) | Stretching | 1650-1680 | Strong |
| C=C (Aromatic/Alkene) | Stretching | 1450-1600 | Medium-Variable |
| N-H (Amide II) | Bending | 1510-1570 | Medium |
| C-O (Alcohol) | Stretching | 1000-1260 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS, ESI-MS)
High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which would likely be observed as a protonated molecule [M+H]⁺ in the positive ion mode. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition C₁₃H₁₇NO₂. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing the loss of specific fragments, such as the hydroxymethylpropyl group or parts of the cinnamoyl moiety.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from any impurities or byproducts from a synthesis reaction and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are powerful techniques for the separation, quantification, and purification of this compound. nih.gov A reversed-phase HPLC method would be most suitable, typically employing a C18 column. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (like acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation of the target compound from any starting materials or byproducts with different polarities. Detection is commonly performed using a UV detector, as the cinnamoyl moiety contains a strong chromophore that absorbs UV light, typically around 280 nm. The retention time of the compound under specific chromatographic conditions is a characteristic property, and the peak area is proportional to its concentration, allowing for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For even greater specificity and sensitivity, HPLC or UHPLC can be coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. After separation on the HPLC column, the eluent is introduced into the mass spectrometer. In MS/MS analysis, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented to produce characteristic daughter ions. By monitoring specific mass transitions (from parent ion to daughter ion), a highly selective and sensitive method for quantification and confirmation of the compound's identity in complex mixtures can be achieved. This is particularly useful for analyzing samples with low concentrations of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, this technique provides critical information regarding its molecular weight and fragmentation pattern, which is instrumental in its structural confirmation.
In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways. Key fragmentation patterns often involve the cleavage of the amide bond, loss of the hydroxymethyl group, and fragmentation of the propyl chain. These characteristic cleavages are crucial for the structural elucidation of this and related compounds. mdpi.com For instance, studies on similar structures, such as cinnamaldehyde (B126680) and its derivatives, have demonstrated the utility of GC-MS in pharmacokinetic analyses by monitoring specific qualifying ions. nih.gov The selection of appropriate ions allows for sensitive and selective quantification. nih.gov
Systematic investigations of analogous compounds using high-resolution GC-MS have helped in delineating characteristic fragmentation pathways, such as α-cleavage and further losses of small neutral molecules. mdpi.com While specific fragmentation data for this compound is not extensively published, the principles derived from the analysis of related structures like N-alkyl-N-perfluoroacyl-α-amino acids and ketamine analogues provide a solid foundation for interpreting its mass spectrum. mdpi.comnih.gov The fragmentation is influenced by the functional groups present, with the hydroxyl and amide moieties directing key cleavage events. nih.gov
Table 1: Predicted Key GC-MS Fragmentation Ions for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 219 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. |
| 188 | [M - CH₂OH]+ | Loss of the hydroxymethyl group. |
| 146 | [C₆H₅CH=CHCO]+ (Cinnamoyl cation) | Indicates the presence of the cinnamoyl moiety. |
| 131 | [C₆H₅CH=CH]+ | A common fragment from the cinnamoyl group. |
| 103 | [C₆H₅CH₂]+ | Tropylium ion, characteristic of a phenyl group. |
| 77 | [C₆H₅]+ | Phenyl cation. |
This predictive table is based on common fragmentation patterns observed for similar chemical structures.
Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the separation and qualitative analysis of this compound. nih.gov These methods are advantageous due to their simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. nih.govacclmp.com
In TLC/HPTLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is characterized by its retardation factor (Rf value).
For the analysis of cinnamamide (B152044) derivatives, a variety of mobile phases can be employed, often consisting of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol. researchgate.netsapub.org The choice of the solvent system is critical to achieve optimal separation from impurities or other components in a mixture. mdpi.com
HPTLC offers significant improvements over conventional TLC, including higher resolution, greater sensitivity, and better reproducibility due to the use of plates with smaller, more uniform particles. acclmp.comnih.gov Quantitative analysis is also possible with HPTLC through densitometric scanning of the plates. researchgate.net This allows for the determination of the amount of this compound present in a sample.
Table 2: Illustrative HPTLC Systems for Analysis of Related Compounds
| Stationary Phase | Mobile Phase | Detection Method | Compound Class | Reference |
| Silica Gel 60 F254 | Toluene: Acetone: Methanol: Ammonia (7:1.5:1:0.1 v/v) | UV at 254 nm and 366 nm | General Pharmaceutical Compounds | researchgate.net |
| Silica Gel GF 254 | Hexane: Tetrahydrofuran: Ethyl Acetate: Chloroform (28:6:1/4:1/4) + 2% Acetic Acid | UV at 254 nm | Fungicides | researchgate.net |
| Silica Gel 60 F254 | Chloroform: Methanol (19:1) | Visible Light | Curcuminoids | sapub.org |
These examples from the literature demonstrate the versatility of HPTLC in analyzing compounds with structural similarities to this compound. The specific Rf value for the target compound would need to be determined experimentally using an appropriate solvent system.
Ancillary Characterization Techniques
Beyond the core chromatographic methods, a range of other analytical techniques provide complementary information essential for a full characterization of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to the presence of the cinnamoyl chromophore. The conjugated system of the phenyl ring and the α,β-unsaturated carbonyl group gives rise to characteristic absorption bands.
The UV spectrum of cinnamaldehyde, a related compound, shows a strong absorption maximum (λmax) around 280-290 nm. nist.gov It is expected that this compound would exhibit a similar UV absorption profile. The exact position and intensity of the absorption maximum can be influenced by the solvent used and the substitution on the amide nitrogen. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving the chromophore.
Table 3: Expected UV-Visible Absorption Data for this compound
| Chromophore | Expected λmax (nm) | Transition Type |
| Cinnamoyl group (C₆H₅-CH=CH-C=O) | ~280-290 | π → π* |
This data is an estimation based on the known UV-Visible spectra of structurally similar compounds. nist.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) is an indispensable method for determining the three-dimensional atomic and molecular structure of a crystalline solid. lanscientific.com For this compound, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This includes the planarity of the cinnamoyl group and the stereochemistry of the chiral center at the hydroxymethylpropyl moiety.
Scanning Electron Microscopy (SEM) for Topographical Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface topography of a material. nih.gov For this compound in its solid form, SEM can reveal details about its crystal morphology, particle size, and surface texture.
This information is valuable in various contexts, such as understanding the dissolution properties of a solid, its flow characteristics, and for quality control in manufacturing processes. The technique involves scanning the sample with a focused beam of electrons, and the resulting interactions are used to generate an image. nih.gov While SEM does not provide information about the internal molecular structure, it offers a complementary perspective on the macroscopic and microscopic physical properties of the solid material.
In Vitro Biological Activities and Mechanistic Investigations of N 1 Hydroxymethyl Propyl Cinnamamide Analogues
Antimicrobial Activity Research
Cinnamamide (B152044) analogues have been identified as promising candidates in the search for new antimicrobial agents. Research has delved into their efficacy against both fungal and bacterial pathogens, revealing specific cellular and molecular targets and potential for use in combination therapies.
Analogues of N-(1-(hydroxymethyl)propyl)cinnamamide have demonstrated notable antifungal activity. Studies on a series of synthetic cinnamides have shown that these compounds can interact directly with essential components of the fungal cell. nih.govresearchgate.net Two primary targets identified are ergosterol, a vital sterol in the fungal plasma membrane that regulates fluidity and integrity, and the fungal cell wall, which provides structural support and protection. nih.govresearchgate.netwikipedia.orgnih.gov The interaction with these structures can lead to membrane disruption and cell lysis. nih.gov
Beyond these structural targets, mechanistic studies involving molecular docking have proposed that histone deacetylases (HDACs) are likely intracellular targets. researchgate.netmdpi.com Specifically, in Candida albicans, the histone deacetylases caHOS2 and caRPD3 were identified as probable targets for antifungal cinnamides. nih.govresearchgate.netmdpi.com HDACs like Rpd3 play a crucial role in regulating gene transcription, and their inhibition can disrupt essential cellular processes, leading to fungal cell death. nih.govnih.gov These findings suggest a multi-targeted approach for the antifungal action of cinnamamide analogues, involving both the cell surface and intracellular regulatory pathways.
Table 1: Antifungal Activity of Cinnamamide Analogues
| Compound Analogue | Target Organism | MIC (µM) | Proposed Target(s) |
|---|---|---|---|
| Butyl Cinnamate | Candida albicans | 626.62 | Ergosterol, Cell Wall, caHOS2, caRPD3 |
| Propyl Cinnamate | Candida albicans | 672.83 | Ergosterol, Cell Wall |
MIC: Minimum Inhibitory Concentration. Data sourced from a study on synthetic cinnamides and cinnamates. nih.gov
The antibacterial potential of cinnamamide analogues has been particularly noted against Gram-positive bacteria such as Staphylococcus aureus. nih.govnih.gov Research into the mechanism of action suggests that these compounds may inhibit key bacterial enzymes essential for survival.
Molecular docking simulations have identified β-ketoacyl-acyl carrier protein synthase III, commonly known as FABH, as a highly probable molecular target in S. aureus. researchgate.netmdpi.com The FABH enzyme is critical for the initiation of fatty acid synthesis, a fundamental process for building bacterial cell membranes. mdpi.comnih.gov Inhibition of FABH disrupts this pathway, leading to a bactericidal effect. mdpi.com The efficacy of these compounds underscores their potential as leads for developing new antibacterial agents, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 2: Antibacterial Activity of Cinnamamide Analogues against S. aureus
| Compound Analogue | MIC (µM) | Proposed Target |
|---|---|---|
| 4-isopropylbenzylcinnamide | 458.15 | saFABH |
| Decyl Cinnamate | 550.96 | Not specified |
MIC: Minimum Inhibitory Concentration. Data sourced from a study on synthetic cinnamides and cinnamates. nih.gov
To combat antimicrobial resistance, combination therapy involving existing drugs and new agents is a key strategy. Cinnamamide analogues have been evaluated for their ability to work synergistically with conventional antimicrobial drugs. Using the checkerboard microdilution method, studies have shown that certain cinnamides exhibit an additive effect when combined with established agents. nih.govresearchgate.net
For instance, a butyl derivative of cinnamic acid, when tested with the antifungal drug nystatin against C. albicans, demonstrated an additive effect, lowering the required concentration of both agents. nih.gov Similarly, an isopropylbenzyl derivative showed an additive effect with the β-lactam antibiotic amoxicillin against S. aureus. nih.govresearchgate.net These findings are significant as they suggest that cinnamamides could potentially be used to enhance the efficacy of existing antibiotics and antifungals, possibly reducing therapeutic doses and mitigating the development of resistance. nih.gov
Antiproliferative and Antimetastatic Effects
In addition to their antimicrobial properties, derivatives of cinnamic acid have been investigated for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells and to modulate signaling pathways involved in proliferation and metastasis.
Cinnamamide analogues have shown direct inhibitory effects on the growth of various cancer cell lines. A study investigating a close analogue, methyl 2-cinnamamido-3-hydroxy propanoate, demonstrated significant cytotoxic activity against P388 murine leukemia cells, with an IC50 value of 10.78 µg/mL. japsonline.com This indicates a potent ability to halt the proliferation of these cancer cells.
Furthermore, other derivatives of cinnamic acid have been evaluated against melanoma, one of the most aggressive forms of skin cancer. nih.gov One study synthesized seventeen cinnamic acid derivatives and tested their bioactivity against murine B16-F10 melanoma cells. nih.gov The compound phenyl 2,3-dibromo-3-phenylpropanoate was found to be the most effective, triggering apoptosis at high concentrations and affecting the cell cycle, proliferation, invasion, and adhesion at lower concentrations. nih.gov These results highlight the potential of the cinnamamide scaffold in the development of new antiproliferative and antimetastatic agents. nih.govmdpi.com
Table 3: Antiproliferative Activity of Cinnamamide Analogues
| Compound Analogue | Cancer Cell Line | IC50 |
|---|---|---|
| Methyl 2-cinnamamido-3-hydroxy propanoate | P388 leukemia murine cells | 10.78 µg/mL |
IC50: Half-maximal inhibitory concentration.
The progression of many cancers is driven by the aberrant activation of key intracellular signaling pathways. nih.gove-century.us Two such pathways, the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, are critical regulators of genes involved in cell proliferation, survival, inflammation, and metastasis. nih.govmedchemexpress.comnih.gov Constitutive activation of both NF-κB and STAT3 is a hallmark of numerous malignancies, making them prime targets for anticancer drug development. nih.govnih.gov While the antiproliferative effects of cinnamamide analogues are established, as detailed in the previous section, direct evidence from the reviewed scientific literature specifically linking these compounds to the modulation of the NF-κB or STAT3 signaling pathways is not yet prominent. Further research is required to elucidate the precise molecular mechanisms and to determine if these pathways are indeed modulated by this class of compounds.
Interaction with Enzymes Involved in Cancer Progression (e.g., Matrix Metalloproteinase 9, MMP-2)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). nih.gov Overexpression of certain MMPs, particularly MMP-9 (gelatinase B) and MMP-2 (gelatinase A), is strongly associated with tumor invasion, metastasis, and angiogenesis. nih.govgenominfo.org Consequently, the inhibition of these enzymes presents a key therapeutic strategy in cancer research. nih.gov
Cinnamic acid derivatives have emerged as a class of compounds with potential MMP inhibitory activity. nih.govgenominfo.org Research has shown that these compounds can interact with the catalytic domain of MMP-9, with studies suggesting that the presence and position of hydroxyl or methoxy groups on the phenyl ring influence their inhibitory potential. nih.gov Molecular docking and dynamics simulations have been employed to investigate the binding affinity of various cinnamic acid derivatives to the active site of MMP-9. nih.govgenominfo.org
While direct studies on this compound are limited, research on related cinnamamide and cinnamic acid derivatives provides insight into their potential as MMP inhibitors. For instance, a novel ester of dihydroxy cinnamic acid and linoleic acid isolated from the seagrass Cymodocea serrulata was found to down-regulate the expression of both MMP-2 and MMP-9 in an ovarian cancer cell line. nih.gov Another study highlighted that curcumin, a compound with a similar structural motif, can inhibit MMP-2 and MMP-9 expression and activity. researcher.life These findings suggest that the cinnamoyl scaffold is a promising starting point for the development of novel MMP inhibitors. Further investigation into the specific effects of this compound and its close analogues is warranted to determine their efficacy and selectivity against MMP-2 and MMP-9.
Antioxidant Mechanisms through Nrf2 Pathway Activation
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response. mdpi.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a suite of cytoprotective genes. mdpi.com The activation of the Nrf2 pathway is a key mechanism by which cells protect themselves against oxidative damage.
Substituted N-phenyl cinnamamide derivatives have been identified as potent activators of the Nrf2 pathway. mdpi.comnih.gov The α,β-unsaturated carbonyl structure within the cinnamoyl moiety acts as a Michael acceptor, a key pharmacophore for Nrf2 activation. mdpi.com A study on various substituted N-phenyl cinnamamides demonstrated their ability to induce Nrf2/ARE-driven luciferase activity in HepG2 cells. mdpi.com
One particular analogue, compound 1g from the study, which possesses a chloro group, showed significant, concentration-dependent protection against tert-butyl hydroperoxide (t-BHP)-induced cell damage. mdpi.com Mechanistic studies revealed that this compound upregulated the mRNA and protein expression of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.com The upregulation of GCLC, the rate-limiting enzyme in glutathione synthesis, led to increased levels of endogenous glutathione, a critical antioxidant. mdpi.com These findings highlight the potential of N-substituted cinnamamide analogues to enhance the endogenous antioxidant capacity of cells by activating the Nrf2 signaling pathway. mdpi.com
Table 1: Nrf2/ARE Agonistic Activity of Selected N-Phenyl Cinnamamide Derivatives
| Compound | Nrf2/ARE Luciferase Activity (fold induction vs. control at 10 µM) |
|---|---|
| 1f | Significant dose-dependent increase |
| 1g | Highest luciferase activity, comparable to positive control (t-BHQ) |
Anti-inflammatory Properties and Related Molecular Targets
Inflammation is a complex biological response implicated in a wide range of diseases. A key regulator of the inflammatory process is the transcription factor nuclear factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com
Derivatives of cinnamamide have demonstrated significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. nih.govmdpi.comnih.gov A study on a series of N-arylcinnamamides revealed that several of these compounds significantly attenuated lipopolysaccharide (LPS)-induced NF-κB activation in THP1-Blue™ NF-κB cells. nih.govnih.gov
Notably, compounds such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide , (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide , and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide exhibited a high level of NF-κB inhibition at a concentration of 2 µM, comparable to the reference drug prednisone. nih.gov The anti-inflammatory effects of these cinnamamide derivatives were further evidenced by a reduction in the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The structural modifications on the anilide ring, particularly the introduction of lipophilic and bulky moieties at the C(2,5)′ or C(2,6)′ positions, appear to be favorable for their anti-inflammatory activity. nih.gov
Table 2: Anti-inflammatory Activity of Selected N-Arylcinnamamide Derivatives
| Compound | Effect on NF-κB Activation (at 2 µM) | Effect on TNF-α Secretion |
|---|---|---|
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | High inhibition, similar to prednisone | Decreased |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | High inhibition, similar to prednisone | Decreased |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | High inhibition, similar to prednisone | Decreased |
| Prednisone | Reference Drug | Decreased |
Enzyme Inhibitory Activities
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia. researchgate.netnih.gov
Several studies have investigated the α-glucosidase inhibitory potential of cinnamamide derivatives. researchgate.netresearchgate.net A series of synthesized cinnamamides displayed varying degrees of α-glucosidase inhibitory activity, with some compounds showing more potent inhibition than the standard drug acarbose. researchgate.netresearchgate.net The structure of these derivatives, particularly the substituents on the cinnamoyl aromatic ring, significantly influences their inhibitory activity. researchgate.net
For example, a study on N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives reported that several compounds exhibited significant α-glucosidase inhibitory activity. nih.gov Compounds 7b and 7d from this series were the most potent inhibitors, with IC50 values of 14.48 nmol and 18.88 nmol, respectively, which were stronger than that of acarbose (IC50 = 35.91 nmol). nih.gov Another study on a different set of cinnamamide derivatives found that propylcinnamamide (3c) and nitro propylcinnamamide (4c) showed potent inhibition with IC50 values of 0.71 ± 0.492 mM and 0.75 ± 0.066 mM, respectively. researchgate.net
Table 3: α-Glucosidase Inhibitory Activity of Selected Cinnamamide Derivatives
| Compound | IC50 Value |
|---|---|
| 7b | 14.48 nmol |
| 7d | 18.88 nmol |
| Propylcinnamamide (3c) | 0.71 ± 0.492 mM |
| Nitro propylcinnamamide (4c) | 0.75 ± 0.066 mM |
| Acarbose | 35.91 nmol / 1.78 ± 0.727 mM (Reference) |
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. nih.govmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. nih.gov The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold present in cinnamic acids and their derivatives is an important structural feature for tyrosinase inhibition. nih.gov
Numerous cinnamamide analogues have been synthesized and evaluated for their tyrosinase inhibitory activity. nih.govmdpi.comscientifiq.ainih.gov A study focusing on less hydrophilic cinnamamide derivatives identified four compounds (4, 9, 14, and 19 ) that exhibited significantly stronger mushroom tyrosinase inhibition (over 90% inhibition at 25 µM) compared to the standard inhibitor, kojic acid (20.57% inhibition). nih.gov A common feature of these potent inhibitors was the presence of a 2,4-dihydroxy group on the β-phenyl ring. nih.gov
Another study on cinnamic acid ester derivatives also demonstrated potent tyrosinase inhibition. nih.gov Compound 5a , (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate, showed a strong inhibitory activity with an IC50 value of 2.0 µM, which was significantly more potent than kojic acid (IC50: 32.2 µM). nih.gov Furthermore, a series of cinnamides linked to 1-aryl piperazines yielded highly potent tyrosinase inhibitors, with the 3-nitrocinnamoyl derivative 19p and the 2-chloro-3-methoxycinnamoyl derivative 19t displaying IC50 values of 0.16 µM and 0.12 µM, respectively, far exceeding the potency of kojic acid (IC50 = 17.76 µM). scientifiq.ai
Table 4: Tyrosinase Inhibitory Activity of Selected Cinnamamide Analogues
| Compound | IC50 Value |
|---|---|
| 5a | 2.0 µM |
| 19p | 0.16 µM |
| 19t | 0.12 µM |
| Kojic Acid | 17.76 µM / 32.2 µM (Reference) |
Monoamine oxidases (MAO) are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.gov There are two isoforms, MAO-A and MAO-B, which differ in their substrate and inhibitor specificities. nih.gov Inhibitors of MAO-A are primarily used in the treatment of depression, while MAO-B inhibitors are used for neurodegenerative diseases like Parkinson's disease. nih.gov
The selectivity of MAO inhibitors is crucial for their therapeutic application. Selective MAO-A inhibitors, for instance, are sought after for their antidepressant effects with a reduced risk of the "cheese effect" associated with non-selective MAOIs. nih.gov While the potential of cinnamamide analogues as MAO inhibitors is still being explored, the structural similarities to known inhibitors suggest that this class of compounds could be a promising source for the development of novel and selective MAO inhibitors.
Neurological Activity Studies
Cinnamamide analogues have been extensively studied for their effects on the central nervous system, revealing significant potential as antidepressants, anticonvulsants, and neuroprotective agents.
Antidepressant-like Effects
Several novel cinnamamide derivatives have been synthesized and evaluated for their antidepressant-like activity. In preclinical studies using mouse models, such as the tail suspension test (TST) and the forced swim test (FST), certain analogues have demonstrated a significant reduction in immobility time, an indicator of antidepressant efficacy. researchgate.net
One study identified a leading cinnamamide compound, and further synthesized derivatives to investigate structure-activity relationships. nih.govresearchgate.net It was found that analogues featuring a trifluoromethyl group within a methylenedioxyphenyl moiety exhibited notable antidepressant activity. nih.govresearchgate.net The most potent of these compounds was shown to have a dose-dependent effect, proving to be as or more effective than the standard antidepressant drug fluoxetine at a 10 mg/kg dose. nih.govresearchgate.net Importantly, this potent analogue did not exhibit any stimulant properties on the central nervous system in the open-field test, suggesting a specific antidepressant-like mechanism of action. nih.govresearchgate.net
Table 1: Antidepressant-like Activity of Cinnamamide Analogues
| Compound Analogue | Key Structural Feature | Animal Model | Outcome |
|---|---|---|---|
| Analogue 3f | Trifluoromethyl group on methylenedioxyphenyl moiety | TST & FST | Equal to or more effective than fluoxetine (10mg/kg) |
Anticonvulsant Activity
The anticonvulsant properties of cinnamamide derivatives are well-documented, with the N-(3-aryl-2-propenoyl)amido structure considered a key pharmacophore for this activity. mdpi.com A number of analogues, including those with N-(2-hydroxyethyl) and N-(2-hydroxypropyl) substitutions, have shown promising results in various animal models of seizures and epilepsy. mdpi.comnih.gov
In the maximal electroshock (MES) test, a primary screening model for anticonvulsant drugs, N-(2-hydroxyethyl) cinnamamide and its 3-fluorophenyl derivative showed potent activity with median effective doses (ED50) of 17.7 mg/kg and 17.0 mg/kg, respectively. nih.gov These compounds also demonstrated a favorable safety profile, with high protective indices (PI), which is a ratio of the median toxic dose to the median effective dose. nih.gov
Further investigations into S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) revealed broad-spectrum anticonvulsant activity in both electrically and chemically induced seizure models in mice and rats. mdpi.com The anticonvulsant potential of these compounds has been established through crystallographic studies that helped in proposing a pharmacophore model for this class of derivatives. nih.gov
Table 2: Anticonvulsant Activity of Select Cinnamamide Analogues in the MES Test
| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| N-(2-hydroxyethyl) cinnamamide | 17.7 | 154.9 | 8.8 |
Modulation of the GABAergic System
The mechanism of action for the anticonvulsant effects of cinnamamide derivatives is thought to involve the GABAergic system. mdpi.com Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and modulation of GABAergic transmission is a key strategy for controlling seizures. While the in vivo activity profile of cinnamamide derivatives suggests an influence on this system, direct mechanistic studies conclusively linking this compound analogues to specific interactions with GABA receptors or transporters are still emerging. The alkaloid gelsemine, for instance, has been shown to be a negative modulator of GABAA receptors and to diminish the frequency of spontaneous miniature GABAergic synaptic currents. nih.gov This indicates that while modulation of the GABAergic system is a plausible mechanism, the precise nature of the interaction for cinnamamide analogues requires further detailed investigation.
Neuroprotective Potential
Beyond symptomatic relief, some cinnamic acid derivatives have shown potential in protecting neurons from damage. Microbial transformation of cinnamic acid has yielded new derivatives, such as N-propyl cinnamamide, which have been evaluated for their neuroprotective properties. rsc.org These compounds are being explored as potential leads for neurodegenerative diseases that are associated with neurotoxicity or neuroinflammation. rsc.org Other studies on N-phenyl cinnamamide derivatives have shown that they can protect hepatocytes from oxidative stress by activating the Nrf2/ARE pathway, which is crucial for cellular antioxidant responses. mdpi.com This mechanism, involving the induction of glutathione synthesis, suggests a potential pathway by which these compounds could exert a neuroprotective effect against oxidative damage in neuronal cells. mdpi.com
Antiparasitic and Antiviral Activity (e.g., Toxoplasma gondii, Anti-HCV)
In addition to their neurological effects, cinnamamide analogues have been investigated for their ability to combat infectious agents, including parasites and viruses.
Amides derived from cinnamic acid have demonstrated notable in vitro activity against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. mdpi.com In one study, a series of eight synthesized amides were tested, with all showing some level of anti-T. gondii activity by reducing both the number of infected cells and the proliferation of intracellular parasites. mdpi.com Two compounds, in particular, showed the most promising results, exhibiting antiparasitic activity at low concentrations (0.38 and 0.77 mM). mdpi.com
Cinnamic acid derivatives have also been identified as potential inhibitors of the Hepatitis C virus (HCV). Structural isomers of cinnamic hydroxamic acids have been shown to block HCV replication through different mechanisms, including the inhibition of histone deacetylases (HDACs). nih.gov The specific anti-HCV activity was found to correlate with the inhibition of different HDAC enzymes depending on the structural isomer (ortho-, meta-, or para-substituted). nih.gov This suggests that the cinnamoyl scaffold can be modified to target different viral or host factors involved in HCV replication.
Table 3: Antiparasitic and Antiviral Activity of Cinnamic Acid Amide/Acid Analogues
| Compound Class | Target Organism | Activity/Mechanism | Effective Concentration |
|---|---|---|---|
| Cinnamic acid amides | Toxoplasma gondii | Reduction of infected cells and intracellular parasites | 0.38 - 0.77 mM |
Structure Activity Relationship Sar Investigations of N 1 Hydroxymethyl Propyl Cinnamamide Derivatives
Impact of Substituent Modifications on Biological Efficacy
The cinnamamide (B152044) scaffold is a versatile template for developing new therapeutic agents. nih.gov It possesses three primary sites for chemical modification: the N-substituted amide group, the aromatic ring, and the α,β-unsaturated system. nih.gov The biological activity of its derivatives is highly dependent on the nature of the substituents at these positions.
The aliphatic portion of the N-(1-(Hydroxymethyl)propyl)cinnamamide molecule, derived from 2-amino-1-butanol, plays a crucial role in modulating biological activity. Studies on related cinnamamide derivatives have shown that variations in the length and branching of the N-alkyl substituent can significantly impact efficacy.
For instance, in a series of cinnamamide derivatives evaluated for α-glucosidase inhibitory activity, it was found that increasing the bulkiness and the length of the alkyl chain on the amide nitrogen generally led to decreased inhibitory effects. ui.ac.id The derivative with a propyl group, propylcinnamamide, exhibited the most potent activity in the series. ui.ac.id This suggests that an optimal size and conformation of the aliphatic chain are necessary for effective binding to the enzyme's active site. Conversely, aminopolymers designed for CO2 capture demonstrated that a longer alkyl spacer between amine groups resulted in higher amine efficiency and capture capacity, due to enhanced basicity and reduced steric hindrance between neighboring functional groups. mdpi.com
The branching of the alkyl chain is also a determining factor. In the case of this compound, the presence of both a hydroxymethyl group and an ethyl group on the carbon adjacent to the amide nitrogen introduces specific steric and electronic features. Studies on N-alkyl-p-nitroanilines have revealed the critical role of alkyl chain length in dictating the crystal lattice packing, which in turn influences solid-state properties. rsc.orgresearchgate.net While not directly a measure of biological activity, this highlights how subtle changes in the aliphatic chain can govern intermolecular interactions, a principle that also applies to ligand-receptor binding.
Table 1: Impact of N-Alkyl Substituent on α-Glucosidase Inhibition by Cinnamamides This table is based on findings that show a general trend in activity related to chain length and bulkiness.
| Compound (General Structure) | N-Alkyl Substituent | Relative α-Glucosidase Inhibitory Activity | Reference |
| Cinnamamide Derivative | Methyl | Moderate | ui.ac.id |
| Cinnamamide Derivative | Ethyl | Moderate-High | ui.ac.id |
| Cinnamamide Derivative | Propyl | Highest | ui.ac.id |
| Cinnamamide Derivative | Isopropyl | Lower than propyl | mdpi.com |
| Cinnamamide Derivative | Butyl | Decreased | ui.ac.idmdpi.com |
| Cinnamamide Derivative | Pentyl | Further Decreased | mdpi.com |
Effects of Aromatic Ring Substituents on Activity (e.g., Electronic Effects, Halogenation, Hydroxyl, Methoxy)
Substituents on the phenyl ring of the cinnamoyl moiety profoundly affect the molecule's electronic properties and, consequently, its biological activity. libretexts.org These effects can be broadly categorized as inductive and resonance effects, which modulate the electron density of the entire conjugated system. libretexts.org
Electronic Effects : The reactivity of the benzene (B151609) ring and the Michael acceptor site are influenced by whether a substituent is electron-donating or electron-withdrawing. libretexts.org For example, a strongly electron-withdrawing group like a nitro group (–NO₂) deactivates the ring towards electrophilic attack and can enhance the electrophilicity of the Michael acceptor. libretexts.org In one study, cinnamamide derivatives with electron-withdrawing groups on the phenyl ring showed enhanced antifungal activity, with 2-nitro and 4-cyano substitutions proving to be particularly effective. nih.gov Conversely, electron-donating groups like amino (–NH₂) or hydroxyl (–OH) activate the ring. libretexts.org
Halogenation : The introduction of halogens (F, Cl, Br, I) can modify a compound's lipophilicity, membrane permeability, and metabolic stability. In a series of antidepressant cinnamamide derivatives, the presence of a trifluoromethyl group (–CF₃), a strong electron-withdrawing group, in a methylenedioxyphenyl moiety was associated with significant antidepressant activity. nih.gov
Hydroxyl and Methoxy Groups : These groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets. libretexts.org They are electron-donating through resonance but electron-withdrawing through induction. libretexts.org Their net effect often leads to ring activation. libretexts.org The position of these substituents is critical. For example, p-hydroxycinnamic acid has been noted for its impact on various biological activities. researchgate.net
Table 2: Influence of Aromatic Ring Substituents on the Biological Activity of Cinnamic Acid/Cinnamamide Derivatives
| Substituent Group | Position | Electronic Effect | Observed Impact on Activity | Reference(s) |
| Nitro (NO₂) | 2- or 4- | Strong Electron-Withdrawing | Enhanced antifungal activity | nih.gov |
| Cyano (CN) | 4- | Strong Electron-Withdrawing | Enhanced antifungal activity | nih.gov |
| Trifluoromethyl (CF₃) | - | Strong Electron-Withdrawing | Significant antidepressant-like activity | nih.gov |
| Hydroxyl (OH) | 4- (para) | Electron-Donating (Resonance) | Modulates various biological activities | researchgate.net |
| Halogens (e.g., Cl) | 2- or 4- | Electron-Withdrawing (Inductive) | Can enhance activity, but position is key | researchgate.net |
Role of Michael Acceptor Site Modifications on Activity
The α,β-unsaturated carbonyl group in the cinnamoyl backbone is a classic Michael acceptor, a key feature for the bioactivity of many natural products. nih.gov This electrophilic site can react covalently with nucleophilic residues, such as cysteine thiols, in target proteins. nih.gov
Modification of this site has a dramatic impact on biological function. SAR studies on anticonvulsant cinnamamides revealed that the –CH=CH– double bond is critical for activity. researchgate.net When this double bond was saturated to form a simple alkyl chain, the anticonvulsant activity was significantly diminished. researchgate.net This underscores the importance of the planarity and electrophilicity conferred by the conjugated system for interacting with the target receptor. The reactivity of this site can be fine-tuned by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups enhance its electrophilicity, potentially increasing its reactivity towards nucleophilic targets. researchgate.net
Replacing or augmenting the core cinnamamide structure with heterocyclic or hydroxamic acid moieties can introduce new physicochemical properties and mechanisms of action.
Heterocyclic Moieties : The incorporation of heterocyclic rings, such as furan, pyridine, or indazole, can lead to novel derivatives with distinct biological profiles. nih.gov For example, the compound YC-1, which features a furyl group attached to an indazole ring, exhibits potent biological activities, and modifications to these heterocyclic components are a key focus of its SAR studies. nih.gov Heterocycles can introduce additional hydrogen bonding sites, alter solubility, and provide new scaffolds for interacting with biological targets.
Hydroxamic Acid Moieties : Hydroxamic acids (–CONHOH) are powerful metal-chelating groups. nih.gov Replacing the N-(1-(hydroxymethyl)propyl)amine portion with a hydroxamic acid or incorporating it elsewhere in the structure would be a significant modification. This functional group is a well-known pharmacophore for inhibitors of zinc-containing metalloenzymes, most notably histone deacetylases (HDACs). nih.gov The hydroxamic acid group can also confer nuclease activity to a molecule when in the presence of certain metal ions, enabling it to cleave DNA. rsc.org
Correlation of Structural Features with Specific Molecular Target Binding and Selectivity
Understanding how the structural features of this compound derivatives translate into binding at a molecular level is crucial for rational drug design. Computational molecular docking and biochemical assays have provided insights into the specific targets of related compounds.
For instance, in a study of antimicrobial cinnamides, molecular docking simulations were used to predict binding targets. nih.govmdpi.com A derivative with a butyl substituent (butyl cinnamate), which showed good antifungal activity, was predicted to bind to the histone deacetylases (HDACs) caHOS2 and caRPD3 in Candida albicans. nih.gov In contrast, an antibacterial derivative, 4-isopropylbenzylcinnamide, was predicted to target saFABH, an enzyme involved in fatty acid synthesis in Staphylococcus aureus. nih.govmdpi.com These findings illustrate how changes in the N-substituent and the aromatic ring can direct the molecule to entirely different targets in different organisms.
The SAR of YC-1 derivatives in inhibiting Hypoxia-Inducible Factor-1 (HIF-1) transcriptional activity has been studied by modifying various parts of its structure, including the N-terminal aromatic ring and other heterocyclic components, demonstrating how specific substitutions correlate with binding and inhibition of this key cancer-related target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. researchgate.netelsevierpure.com This computational approach is invaluable for predicting the activity of novel compounds and for understanding the key physicochemical properties required for efficacy.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques build a 3D model by aligning a series of active molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. imist.ma The resulting models generate contour maps that visualize regions where modifications would likely enhance or diminish activity.
A CoMSIA study on a series of cinnamamides with anticonvulsant activity successfully created a predictive 3D-QSAR model. researchgate.net The contour maps from this study identified the key structural features vital for ligand binding, providing insight into the potential intermolecular interactions with the biological receptor. researchgate.net For example, the maps could indicate that a bulky, sterically favored group is preferred in one region, while an electropositive group is favored in another.
Similarly, 3D-QSAR models have been developed for cinnamaldehyde (B126680) analogues as farnesyl protein transferase (FPTase) inhibitors, yielding models that could identify and verify the important steric and electrostatic properties of the ligands. nih.gov Such models are essential tools for rational drug design, allowing researchers to prioritize the synthesis of derivatives with the highest probability of success, thereby saving significant time and resources. frontiersin.orgfrontiersin.org
Investigation of Reaction Intermediates in SAR
The synthesis of this compound derivatives typically involves the formation of an amide bond between cinnamic acid or a derivative and the amino alcohol, (±)-2-amino-1-butanol. The methodologies employed for this amide coupling can proceed through various reaction intermediates, the study of which provides valuable insights for optimizing reaction conditions and interpreting SAR data.
Common synthetic strategies include the activation of the carboxylic acid group of cinnamic acid. One prevalent method involves the conversion of cinnamic acid to cinnamoyl chloride, usually with reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of the highly reactive cinnamoyl chloride with (±)-2-amino-1-butanol proceeds through a tetrahedral intermediate.
Another widely used approach is the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). In these reactions, the carboxylic acid is activated to form an O-acylisourea intermediate with DCC or a highly reactive ester with HOBt. These intermediates are then susceptible to nucleophilic attack by the amino group of the amino alcohol.
For instance, in the synthesis of related cinnamamide derivatives, the formation of a tetrahedral intermediate upon the addition of a nucleophile to the activated carbonyl group is a well-established mechanistic step. The stability of this intermediate can be influenced by the electronic and steric properties of the substituents on both the cinnamic acid and the amino alcohol moieties.
| Synthetic Method | Key Reaction Intermediate | Significance in SAR Studies |
| Acid Chloride Method | Tetrahedral Intermediate | The reactivity of the acid chloride and the stability of the tetrahedral intermediate can be influenced by substituents on the cinnamoyl moiety, affecting yield and purity of the final compound for biological testing. |
| Carbodiimide Coupling (DCC/EDC) | O-Acylisourea or Active Ester | The efficiency of the formation of these activated intermediates and their subsequent reaction with the amine are crucial for obtaining a library of derivatives for comprehensive SAR analysis. |
| Mixed Anhydride (B1165640) Method | Mixed Anhydride | The stability and reactivity of the mixed anhydride can determine the success of the amidation, particularly for less reactive amines or sterically hindered substrates, which is a key consideration when exploring a wide range of structural diversity in SAR. |
The study of these reaction intermediates, while not directly measuring biological activity, is foundational to the integrity of SAR investigations. By understanding the mechanistic pathways, chemists can devise more efficient and cleaner synthetic routes, ensuring that the compounds tested are of high purity. This, in turn, leads to more accurate and reliable data on how specific structural modifications to the this compound scaffold impact its anticonvulsant or other biological activities. The insights gained from investigating these transient species are therefore indispensable for the rational design and synthesis of novel and more potent therapeutic agents.
Computational Chemistry and Theoretical Modeling of N 1 Hydroxymethyl Propyl Cinnamamide
Molecular Docking Simulations for Ligand-Protein Interactions and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govucsd.edu This method estimates the binding affinity and analyzes the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For N-(1-(Hydroxymethyl)propyl)cinnamamide, docking simulations can identify potential protein targets and elucidate its binding mode.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Software like AutoDock is then used to explore various possible binding poses of the ligand within the protein's active site. doaj.org Each pose is assigned a score based on a scoring function that estimates the binding free energy (ΔG), with lower energy values indicating more favorable binding. doaj.org
For instance, in studies of similar cinnamamide (B152044) derivatives, molecular docking has been used to predict their binding to proteins like Penicillin-Binding Protein 2a (PBP2a), a key protein in antibiotic resistance. doaj.org Research on other derivatives has also explored interactions with targets such as Carbonyl Reductase 1 (CBR1) and the MDM2 oncogenic protein. nih.govnih.govmdpi.com These simulations revealed crucial hydrogen bonds and hydrophobic interactions stabilizing the complexes, with binding energies often compared to a known reference inhibitor to gauge potential efficacy. doaj.orgnih.gov A similar approach for this compound would involve docking it into various relevant protein targets to predict its binding affinity and interaction patterns.
| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues (via Hydrogen Bonds) | Reference |
|---|---|---|---|---|
| 2-cinnamamido-4-methylpentanamide | PBP2a (1MWT) | -7.33 | Asn464, Thr600 | doaj.org |
| N-(2-hydroxypropanoyl)cinnamamide | PBP2a (1MWT) | -6.29 | Tyr519 | doaj.org |
| Justin A (Lignan) | MDM2 (5ZXF) | -7.526 | Not Specified | nih.gov |
| Nutlin-3a (Reference) | MDM2 (5ZXF) | -6.830 | Not Specified | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. hw.ac.ukresearchgate.net MD simulations provide insights into the conformational changes of both the ligand and the protein, and assess the stability of their interaction. nih.govmdpi.com
Using software packages like GROMACS or Desmond, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. mdpi.comhw.ac.uk The simulation is typically run for a specific duration (e.g., 100 nanoseconds) in a simulated physiological environment (e.g., a water box with ions at a specific temperature and pressure). mdpi.com
Key analyses performed after an MD simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests the complex has reached equilibrium and remains stable throughout the simulation. mdpi.com
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding.
Protein-Ligand Interactions: The simulation allows for monitoring the persistence of interactions like hydrogen bonds that were identified during docking.
For example, MD simulations on lignans (B1203133) targeting the MDM2 protein demonstrated that the top-ranked compounds formed stable complexes, validating the initial docking results. nih.govmdpi.com A similar MD study on this compound would be crucial to confirm the stability of its binding pose with a potential protein target and to understand the dynamics of the interaction.
| Analysis Metric | Purpose | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | To assess the overall structural stability of the protein-ligand complex over time. | Low and converged RMSD values for the protein backbone and ligand. |
| Root Mean Square Fluctuation (RMSF) | To identify flexible and rigid regions of the protein. | Lower fluctuations in the binding site residues suggest stable ligand interaction. |
| Hydrogen Bond Analysis | To monitor the persistence of hydrogen bonds between the ligand and protein. | Hydrogen bonds that are maintained for a high percentage of the simulation time. |
| Conformational Analysis | To study the changes in the ligand's shape and orientation within the binding pocket. rsc.org | The ligand maintains a consistent, low-energy conformation. |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. nih.govrsc.org For this compound, DFT can provide a detailed understanding of its molecular structure, reactivity, and spectroscopic properties.
DFT calculations can determine:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms in the molecule in its ground state. nih.gov
Electronic Properties: The distribution of electrons within the molecule, which is crucial for understanding its reactivity. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for predicting non-covalent interactions.
Natural Bond Orbital (NBO) Analysis: This analysis investigates charge transfer and hyperconjugative interactions within the molecule, providing insight into intramolecular stability. mdpi.com
In studies of related compounds, DFT with functionals like B3LYP and basis sets such as 6-31G(d,p) has been successfully used to calculate optimized geometries and vibrational frequencies that align well with experimental data. nih.gov These calculations for this compound would yield fundamental data on its electronic structure, which is essential for rationalizing its interactions with biological targets.
| Property | Description | Significance for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides the most accurate conformation for use in docking and other simulations. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of charge distribution on the molecule's surface. | Helps predict sites for hydrogen bonding and other electrostatic interactions with a protein. |
| Mulliken/Natural Population Analysis | Calculates the partial atomic charges on each atom in the molecule. | Provides insight into the charge distribution and polar nature of the molecule. |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model for this compound would consist of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
Such a model can be generated based on the structure of this compound and other structurally diverse molecules known to be active against a particular target. nih.gov This model then serves as a 3D query for virtual screening, a computational method to search large compound databases for molecules that match the pharmacophore and are therefore likely to be active. nih.govrsc.orgnih.gov
The workflow typically involves:
Model Generation: Defining the key chemical features based on one or more active ligands.
Model Validation: Testing the model's ability to distinguish known active compounds from inactive ones. nih.gov
Database Screening: Searching databases like ZINC or PubChem for compounds that fit the pharmacophore model.
Hit Filtering: Applying further filters, such as drug-likeness criteria and molecular docking, to refine the list of potential hits. nih.gov
This approach has been successfully used to identify novel inhibitors for targets like the c-Met kinase, where a model consisting of hydrogen-bond acceptors, a hydrophobic feature, and an aromatic ring was used to find new potential inhibitors. nih.gov Applying this methodology could lead to the discovery of new compounds with novel scaffolds that share the biological activity profile of this compound.
| Step | Description | Objective |
|---|---|---|
| 1. Ligand Set Preparation | A set of known active and inactive molecules for a specific target is collected. | To provide the basis for generating and validating the pharmacophore model. |
| 2. Pharmacophore Model Generation | The common 3D arrangement of essential chemical features in the active molecules is identified. | To create a 3D query representing the key interaction points. mdpi.com |
| 3. Model Validation | The model is tested for its ability to correctly identify actives from a test set containing decoys. | To ensure the model is predictive and not a result of chance. nih.gov |
| 4. Virtual Screening | The validated model is used to screen large chemical databases. | To identify novel "hit" compounds that match the pharmacophore features. nih.govnih.gov |
| 5. Hit Refinement | Hits are further filtered using molecular docking and ADMET predictions. | To prioritize the most promising candidates for experimental testing. |
In Silico Prediction of Biological Activities and ADMET Properties
In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of a drug candidate, which are critical for its development. nih.gov For this compound, various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can estimate its pharmacokinetic profile without the need for initial lab experiments. nih.gov
These predictive models can estimate a range of properties, including:
Absorption: Properties like intestinal absorption, Caco-2 cell permeability, and oral bioavailability.
Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, predicting whether the compound is a substrate or inhibitor of major CYP isoforms like CYP3A4 or CYP2D6.
Studies on related cinnamamide derivatives and other drug candidates have utilized software like ADMET Predictor™ or online servers to build a preliminary profile of the compound's likely behavior in the body. nih.govnih.gov For instance, research on lignans targeting MDM2 included ADMET profiling to ensure the identified hits had satisfactory pharmacokinetic parameters. nih.gov Performing such in silico predictions for this compound would be a crucial step in evaluating its drug-like characteristics and identifying potential liabilities early in the discovery process.
| Category | Property | Significance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | An in vitro model for predicting human drug absorption. | |
| Distribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on its target. |
| Blood-Brain Barrier (BBB) Penetration | Indicates if the compound is likely to enter the central nervous system. | |
| Metabolism | CYP450 2D6 Inhibition | Predicts potential for drug-drug interactions. |
| CYP450 3A4 Substrate | Indicates a primary metabolic pathway for the compound. |
In Vitro Metabolic Pathway Investigations of N 1 Hydroxymethyl Propyl Cinnamamide Analogues
Identification of Primary Metabolic Transformations (e.g., Hydrolysis)
The initial step in characterizing the metabolic profile of N-(1-(hydroxymethyl)propyl)cinnamamide analogues involves identifying the principal chemical modifications they undergo. Based on the core structure, which features an amide linkage and potential sites for oxidation, two primary metabolic transformations are anticipated: hydrolysis and hydroxylation.
Amide Bond Hydrolysis: The amide bond is a common functional group in many pharmaceuticals and is susceptible to enzymatic hydrolysis. This reaction involves the cleavage of the amide bond, leading to the formation of a carboxylic acid (cinnamaldehyde) and an amine (2-amino-1-butanol). This metabolic route is catalyzed by a class of enzymes known as hydrolases, which are present in various tissues, including the liver. researchgate.netresearchgate.net The rate of amide hydrolysis can be influenced by the steric and electronic properties of the substituents surrounding the amide linkage. nih.gov For instance, bulky groups near the amide bond may hinder enzyme access and slow down the rate of hydrolysis. nih.gov
Hydroxylation: The cinnamoyl and propyl groups of the molecule present several potential sites for hydroxylation, an oxidative reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. Aromatic hydroxylation can occur on the phenyl ring of the cinnamoyl moiety, introducing a hydroxyl group. Additionally, aliphatic hydroxylation can occur at various positions on the N-propyl side chain. The presence of a hydroxyl group in the parent compound at the 1-position of the propyl chain may influence further hydroxylation patterns.
A hypothetical representation of the primary metabolic transformations for this compound analogues is presented in Table 1.
Table 1: Postulated Primary Metabolic Transformations of this compound Analogues
| Transformation | Description | Resulting Metabolites |
| Amide Hydrolysis | Cleavage of the amide bond. | Cinnamic acid and 2-amino-1-butanol |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Hydroxylated cinnamamide (B152044) derivatives |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to the propyl side chain. | Di-hydroxylated propylcinnamamide derivatives |
This table is based on general principles of drug metabolism and data from analogous compounds.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450s in N-dealkylation)
The biotransformation of xenobiotics is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). nih.govwalshmedicalmedia.commdpi.comresearchgate.net These enzymes are abundant in the liver and are responsible for a wide range of oxidative reactions. nih.govmdpi.comresearchgate.net
N-Dealkylation: For secondary amides like this compound, N-dealkylation is a significant metabolic pathway mediated by CYP enzymes. nih.govnih.gov This process involves the oxidation of the carbon atom alpha to the nitrogen in the N-alkyl group, leading to the formation of an unstable carbinolamide intermediate. This intermediate then spontaneously cleaves to yield cinnamamide and a carbonyl compound (in this case, butan-2-one, following rearrangement of the initial product). nih.gov Studies on other N-alkyl amides have demonstrated that the rate and regioselectivity of N-dealkylation are dependent on the specific CYP isoform involved and the structure of the alkyl substituent. nih.gov For example, research on N-methyl-N-alkyl-p-chlorobenzamides showed that the ratio of demethylation to dealkylation varied significantly with the nature of the alkyl group. nih.gov
The major human CYP enzymes responsible for the metabolism of a vast number of drugs include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. walshmedicalmedia.com It is highly probable that one or more of these isoforms are involved in the metabolism of this compound analogues. For instance, CYP3A4 is known to be a versatile enzyme that metabolizes a wide array of substrates and is often involved in N-dealkylation reactions. nih.gov
Table 2: Key Cytochrome P450 Isoforms and Their Potential Role in the Metabolism of Cinnamamide Analogues
| Enzyme Isoform | Known Substrates/Reactions | Potential Role in Metabolism of this compound Analogues |
| CYP3A4 | Involved in N-dealkylation of many drugs. nih.gov | Likely to catalyze N-dealkylation of the propyl group. |
| CYP2D6 | Metabolizes compounds with a basic nitrogen atom. | May contribute to N-dealkylation and hydroxylation. |
| CYP2C9 | Metabolizes a range of acidic and neutral drugs. | Potential involvement in aromatic hydroxylation. |
| CYP2C19 | Involved in the metabolism of proton pump inhibitors and antidepressants. | May play a role in the overall metabolic clearance. |
| CYP1A2 | Metabolizes planar aromatic compounds. | Potential involvement in aromatic hydroxylation. |
This table is speculative and based on the known functions of these enzymes.
In Vitro Metabolic Stability Studies (e.g., using liver microsomes)
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. srce.hrnuvisan.comresearchgate.net These studies typically involve incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.govwuxiapptec.com The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hr A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo. Conversely, a long half-life and low intrinsic clearance indicate greater metabolic stability. researchgate.net
Studies on various cinnamamide and related amide derivatives have been conducted to assess their metabolic stability. For example, research on sterically shielded phenylalanine amides showed that modifications to the chemical structure, such as N-methylation, could significantly increase stability against hydrolytic cleavage in plasma and liver microsomes. nih.gov This highlights the potential to modulate the metabolic stability of this compound analogues through structural modifications.
Table 3: Illustrative In Vitro Metabolic Stability Data for Analogous Compounds in Human Liver Microsomes (HLM)
| Compound Class | Key Structural Feature | Typical In Vitro Half-life (t½) in HLM | Intrinsic Clearance (CLint) | Reference |
| Simple Amides | Unsubstituted amide | Variable, often moderate to high stability | Low to Moderate | nih.gov |
| N-Alkyl Amides | Alkyl group on nitrogen | Generally lower stability than simple amides | Moderate to High | nih.gov |
| Sterically Hindered Amides | Bulky groups near the amide bond | Increased stability | Low | nih.gov |
This table presents generalized data from studies on analogous compound classes to provide a comparative context. Specific values for this compound analogues would require experimental determination.
Future Research Directions and Potential Applications in Drug Discovery
Exploration of Novel N-(1-(Hydroxymethyl)propyl)cinnamamide Derivatives with Enhanced Potency and Selectivity
The foundation for future research lies in the synthesis and evaluation of novel derivatives of this compound. Structure-activity relationship (SAR) studies on related cinnamamide (B152044) compounds have provided a valuable roadmap for designing new molecules with improved potency and selectivity. nih.gov For instance, research on anticonvulsant cinnamamides has shown that modifications to both the phenyl ring and the amide moiety can significantly impact biological activity. mdpi.com
Future synthetic efforts should systematically explore a variety of substituents at key positions of the this compound molecule. This includes:
Phenyl Ring Substitution: Introducing various electron-donating and electron-withdrawing groups at different positions on the phenyl ring can modulate the electronic properties of the molecule and influence its interaction with biological targets. nih.gov
Amide Substituent Modification: Altering the hydroxymethylpropyl group could influence the compound's solubility, metabolic stability, and binding affinity. Exploring different alkyl chain lengths, branching, and the introduction of other functional groups are worthy avenues of investigation.
Stereochemistry: The anticonvulsant activity of cinnamamide derivatives has been shown to be stereospecific. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound are crucial to identify the most active and potentially less toxic enantiomer. A notable example is the S(+) enantiomer of N-(2-hydroxypropyl)cinnamamide (KM-568), which has demonstrated significant anticonvulsant activity. nih.govnih.gov
The following table summarizes key findings from studies on related cinnamamide derivatives that can guide the synthesis of novel this compound analogues.
| Compound/Derivative Class | Key SAR Finding | Implication for this compound |
| Cinnamamide derivatives with trifluoromethyl group | Exhibited significant antidepressant activity. nih.gov | Introduction of a trifluoromethyl group on the phenyl ring could be explored for potential antidepressant effects. |
| N-(2-hydroxyethyl) cinnamamide derivatives | Fluorine substitution on the phenyl ring enhanced anticonvulsant activity. nih.gov | Halogen substitution on the phenyl ring of this compound may improve its anticonvulsant properties. |
| Racemic N-(2-hydroxypropyl)cinnamamide vs. S(+) enantiomer (KM-568) | The S(+) enantiomer showed potent anticonvulsant activity. mdpi.com | Chiral separation and testing of this compound enantiomers is a critical step. |
Advanced Mechanistic Studies to Fully Elucidate Molecular Modes of Action
While the anticonvulsant properties of some cinnamamide derivatives are well-documented, the precise molecular mechanisms of action often remain to be fully elucidated. nih.gov Early studies on related compounds pointed towards interactions with GABAA receptors, serotonergic receptors, and the vanilloid receptor (TRPV1) as potential targets. nih.gov However, for the promising anticonvulsant KM-568, the exact molecular target has not yet been definitively identified. researchgate.net
Future research must employ a range of advanced techniques to unravel the molecular pathways through which this compound and its derivatives exert their biological effects. This could involve:
Receptor Binding Assays: Comprehensive screening against a panel of central nervous system (CNS) receptors and ion channels to identify specific molecular targets.
Electrophysiological Studies: Techniques such as patch-clamp analysis on neuronal cells can reveal the effects of these compounds on ion channel function.
Enzymatic Assays: Given the diverse biological activities of cinnamamides, investigating their potential to inhibit or modulate key enzymes involved in disease pathophysiology is warranted. nih.gov For example, some cinnamamides have shown inhibitory activity against α-glucosidase. researchgate.net
Integration of Multi-Omics Approaches for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics technologies is a promising future direction. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the molecular changes induced by a compound in a biological system.
The application of multi-omics can help to:
Identify Novel Drug Targets: By analyzing the global changes in gene expression, protein levels, and metabolite profiles, it may be possible to identify previously unknown molecular targets of these compounds.
Elucidate Mechanisms of Action: Multi-omics data can reveal the broader biological pathways and networks that are perturbed by the compound, offering deeper insights into its mechanism of action beyond a single target.
Discover Biomarkers: Identifying specific molecular signatures associated with the compound's activity could lead to the discovery of biomarkers for monitoring treatment response or identifying patient populations most likely to benefit.
While specific multi-omics data for this compound is not yet available, the general approach has proven powerful in drug discovery and can be a key strategy in the future development of this compound class.
Rational Design of Selective Agents Based on Refined SAR and Computational Insights
As SAR data for this compound and its analogues accumulates, it will become possible to employ rational drug design strategies to create more selective and potent agents. This involves a synergistic interplay between experimental data and computational modeling.
Key aspects of this rational design approach include:
Pharmacophore Modeling: Based on the structures of active cinnamamide derivatives, a pharmacophore model can be developed to define the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be built to correlate the physicochemical properties of the compounds with their biological activities, allowing for the prediction of the potency of novel, untested derivatives.
Molecular Docking: If a specific molecular target is identified, molecular docking studies can be used to predict the binding mode of this compound derivatives to the target's active site. This information can guide the design of new analogues with improved binding affinity and selectivity. For instance, molecular docking has been used to suggest potential targets for antimicrobial cinnamamides. nih.gov
The following table outlines a potential workflow for the rational design of novel this compound derivatives.
| Step | Description | Expected Outcome |
| 1. SAR Data Collection | Synthesize and test a library of this compound derivatives. | A dataset of compounds with corresponding biological activity data. |
| 2. Pharmacophore Modeling | Identify the common chemical features of the most active compounds. | A 3D model representing the key features for activity. |
| 3. QSAR Analysis | Develop a mathematical model correlating chemical structure with biological activity. | A predictive model to estimate the activity of new designs. |
| 4. Molecular Docking (if target is known) | Simulate the binding of derivatives to the target protein. | Insights into the binding interactions and orientation. |
| 5. Design and Synthesis of New Derivatives | Use the insights from modeling to design and synthesize novel, more potent, and selective compounds. | Second-generation compounds with improved properties. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(1-(Hydroxymethyl)propyl)cinnamamide with ≥95% purity?
- Methodological Answer : The synthesis typically involves a condensation reaction between cinnamoyl chloride and 1-amino-2-butanol derivatives under inert conditions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Characterization requires -NMR (δ 7.2–7.8 ppm for cinnamoyl aromatic protons), -NMR (δ 165–170 ppm for amide carbonyl), and mass spectrometry (expected [M+H] peak at m/z 220.1). Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., hydroxyl group at δ 1.5–2.0 ppm, methylene protons at δ 3.4–3.8 ppm). -NMR confirms carbonyl and quaternary carbons.
- FT-IR : Key peaks include C=O stretch (~1650 cm) and O-H stretch (~3300 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO).
Cross-referencing with databases (e.g., PubChem) ensures structural accuracy .
Q. How can researchers optimize reaction yields for this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved?
- Methodological Answer : Contradictions in unit cell parameters or space group assignments require:
- SHELX Refinement : Use SHELXL for least-squares refinement, adjusting thermal displacement parameters (ADPs) and hydrogen bonding constraints .
- Mercury Analysis : Compare packing motifs (e.g., π-π stacking distances) with Mercury’s Materials Module to identify outliers .
- Cross-Validation : Overlay experimental PXRD patterns with simulated data from single-crystal structures to detect polymorphic impurities .
Q. What computational methods predict the hydrolytic stability of this compound under physiological pH?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate hydrolysis activation energy (ΔG) at B3LYP/6-31G* level to identify vulnerable bonds (e.g., amide vs. ester).
- Molecular Dynamics (MD) : Simulate solvation in explicit water at pH 7.4 (CHARMM force field) to track degradation pathways over 100 ns trajectories.
Experimental validation via LC-MS at 37°C in PBS buffer confirms computational predictions .
Q. What strategies analyze intermolecular interactions in the crystal lattice of this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H-bonding: O-H···O vs. C-H···π) using CrystalExplorer.
- Mercury’s Interaction Maps : Generate 2D fingerprint plots to compare with similar cinnamamide derivatives (e.g., phenyl vs. furan substituents) .
- Energy Frameworks : Calculate lattice energy (CLP-PIXEL method) to assess dominance of dispersion vs. electrostatic forces .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental -NMR chemical shifts?
- Methodological Answer :
- Step 1 : Re-examine solvent effects (e.g., DMSO-d vs. CDCl) using computational solvent models (COSMO-RS).
- Step 2 : Verify conformational flexibility via NOESY (nuclear Overhauser effect) to detect rotameric states.
- Step 3 : Compare with DFT-calculated shifts (GIAO method) at the MP2/cc-pVTZ level. Adjust dihedral angles in the input geometry to match experimental data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
